molecular formula C21H21FN4O3 B6504585 N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide CAS No. 1396882-15-7

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B6504585
CAS No.: 1396882-15-7
M. Wt: 396.4 g/mol
InChI Key: KCTGEQAMUSPNEF-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a cyclopropyl group at position 3, a phenyl group at position 4, and an ethyl-linked acetamide moiety substituted with a 2-fluorophenoxy group. The 1,2,4-triazole core is known for its versatility in medicinal and agrochemical applications due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-17-8-4-5-9-18(17)29-14-19(27)23-12-13-25-21(28)26(16-6-2-1-3-7-16)20(24-25)15-10-11-15/h1-9,15H,10-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTGEQAMUSPNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Biological Activity/Use References
N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide (Target) C₂₁H₂₀FN₃O₃ 3-Cyclopropyl, 4-phenyl, 2-fluorophenoxy Not explicitly reported (Inferred: Agrochemical/Pharmaceutical)
N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide C₂₀H₁₉Cl₂N₅O₃ 3-Pyridinyl, 2,4-dichlorophenoxy Not reported (Structural analog)
2-[(4-Cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₁₄H₁₃F₃N₄O₃S 3-Sulfanyl, 4-(trifluoromethoxy)phenyl Not reported (Inferred: Bioactive)
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) C₁₄H₁₈N₂O₄ Oxazolidinyl, 2,6-dimethylphenyl Fungicide

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Binding: The target compound’s 2-fluorophenoxy group offers moderate lipophilicity (logP ~3.2 estimated), favoring membrane penetration. The pyridinyl substituent in introduces a hydrogen-bond acceptor, which may improve target protein interactions (e.g., enzyme active sites) compared to the phenyl group in the target compound .

Triazole Core Modifications: The sulfanyl-substituted triazole () replaces the oxygen atom in the acetamide side chain with sulfur, increasing molecular weight (MW = 398.3 g/mol vs. target’s MW = 381.4 g/mol) and altering redox properties.

Biological Applications :

  • Oxadixyl () shares an acetamide backbone but lacks the triazole ring. Its fungicidal activity stems from the oxazolidinyl group, highlighting how heterocyclic variations dictate target specificity .

Hydrogen-Bonding and Crystallography :

  • The triazole ring’s N-H and carbonyl groups facilitate hydrogen-bond networks, critical for crystal packing (as per Etter’s rules) and in vivo stability . Software like SHELXL () and WinGX () are instrumental in analyzing these interactions for drug design .

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